

1H and 13C NMR data for (S)-1-Boc-2-azetidinemethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998

[Get Quote](#)

An Objective Comparison of NMR Spectral Data for **(S)-1-Boc-2-azetidinemethanol** and Related Azetidine Derivatives

For researchers and professionals in drug development and chemical synthesis, understanding the precise structural features of chiral building blocks is paramount. **(S)-1-Boc-2-azetidinemethanol** is a valuable intermediate, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. This guide provides a comparative analysis of its expected ¹H and ¹³C NMR data alongside experimentally determined data for structurally related N-Boc-azetidine derivatives.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for several N-Boc-azetidine derivatives. While specific experimental data for **(S)-1-Boc-2-azetidinemethanol** is not detailed in the provided search results, expected values can be inferred from the data for similar structures. The comparison to other substituted azetidines provides a valuable reference for spectral interpretation.

Table 1: Comparative ¹H NMR Data for N-Boc-Azetidine Derivatives

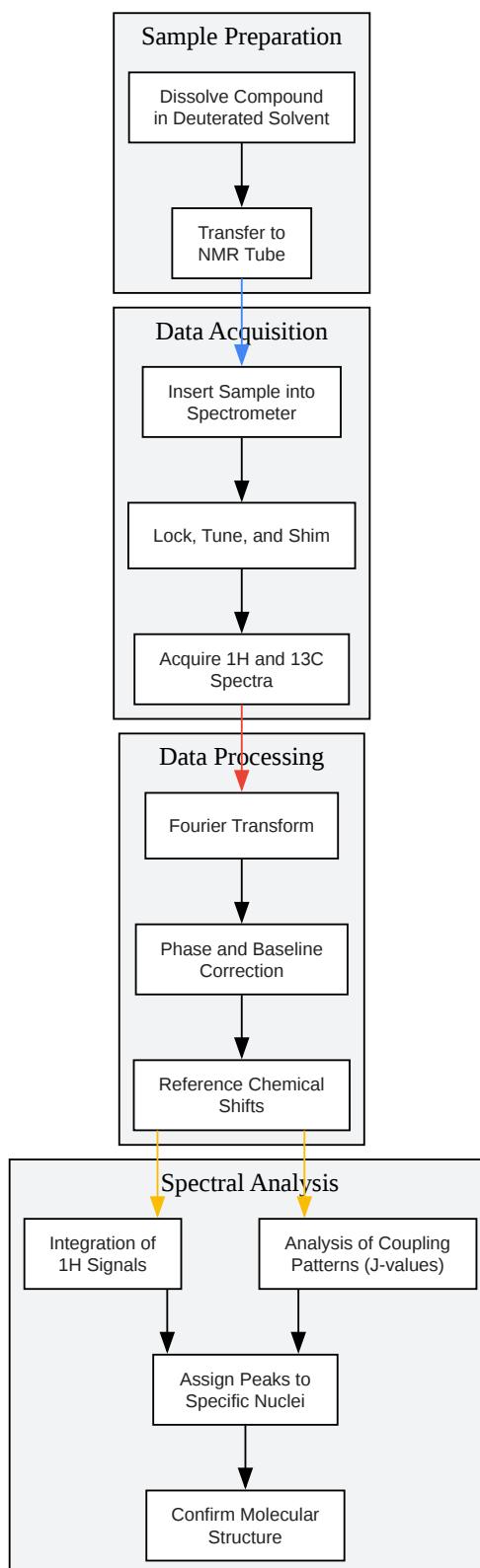
Compound	Solvent	¹ H NMR Chemical Shifts (δ , ppm)
(S)-1-Boc-2-azetidinemethanol (Expected)	CDCl ₃	~4.1-3.9 (m, 1H, H2), ~3.8-3.6 (m, 2H, CH ₂ OH), ~3.8-3.6 (m, 2H, H4), ~2.3-2.1 (m, 2H, H3), 1.45 (s, 9H, C(CH ₃) ₃)
1-tert-Butoxycarbonyl-2-phenylazetidine[1]	CDCl ₃	7.35-7.24 (m, 5H), 5.18 (m, 1H), 3.99 (t, J=7.6 Hz, 2H), 2.62 (m, 1H), 2.13 (m, 1H), 1.33 (m, 9H)
1-tert-Butoxycarbonyl-2,2-diphenylazetidine[1]	CDCl ₃	7.64-7.54 (m, 4H), 7.48-7.32 (m, 6H), 5.23 (m, 1H), 4.00 (t, J=7.6 Hz, 2H), 2.64 (m, 1H), 2.18 (m, 1H), 1.35 (br. s., 9H)
tert-Butyl-2-(o-tolyl)azetidine-1-carboxylate[1]	CDCl ₃	7.44 (d, J=7.1 Hz, 1H), 7.20 (t, J=7.3 Hz, 1H), 7.16 (t, J=7.3 Hz, 1H), 7.12 (d, J=7.1 Hz, 1H), 5.38 (m, 1H), 4.05-3.86 (m, 2H), 2.67 (m, 1H), 2.23 (s, 3H), 1.98 (m, 1H), 1.37 (br. s., 9H)

Table 2: Comparative ¹³C NMR Data for N-Boc-Azetidine Derivatives

Compound	Solvent	^{13}C NMR Chemical Shifts (δ , ppm)
(S)-1-Boc-2-azetidinemethanol (Expected)	CDCl_3	~156.0 (C=O), ~80.0 (C(CH ₃) ₃), ~65.0 (CH ₂ OH), ~60.0 (C2), ~47.0 (C4), ~28.5 (C(CH ₃) ₃), ~24.0 (C3)
1-tert-Butoxycarbonyl-2-phenylazetidine[1]	CDCl_3	156.5, 142.5, 128.3, 127.2, 125.8, 79.4, 65.6, 46.4, 28.2, 25.6
1-tert-Butoxycarbonyl-2,2-diphenylazetidine[1]	CDCl_3	156.6, 141.6, 140.9, 128.7, 127.5, 127.2, 126.6, 126.3, 79.5, 64.0, 46.7, 28.3, 25.4
tert-Butyl-2-(o-tolyl)azetidine-1-carboxylate[1]	CDCl_3	156.8, 140.3, 133.7, 129.9, 126.0, 124.6, 79.5, 61.9, 46.4, 28.3, 24.8, 18.8

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol based on standard practices for the characterization of organic molecules.


General NMR Spectroscopy Protocol:

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , CD_3OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely.
- **Instrument Setup:** NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H nuclei.[2][3] The instrument is tuned and locked to the deuterium signal of the solvent.
- **^1H NMR Acquisition:**

- A standard one-pulse sequence is used.
- Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For a typical sample, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbons attached to protons (Nuclear Overhauser Effect).
 - A wider spectral width (e.g., 200-240 ppm) is required.[4]
 - Due to the low natural abundance of ^{13}C , a larger number of scans (hundreds to thousands) and a longer acquisition time are often necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow from sample preparation to the final interpretation of NMR data.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

This guide provides a foundational comparison for the NMR analysis of **(S)-1-Boc-2-azetidinemethanol** and related compounds. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific compound of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [1H and ¹³C NMR data for (S)-1-Boc-2-azetidinemethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069998#1h-and-13c-nmr-data-for-s-1-boc-2-azetidinemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com